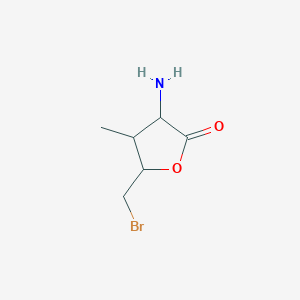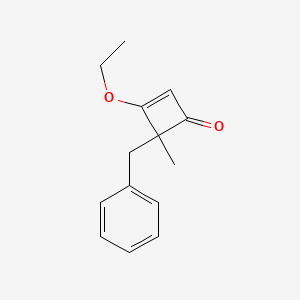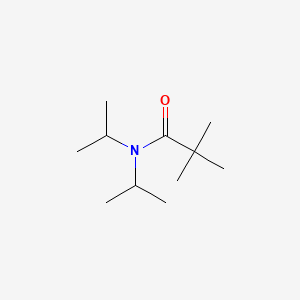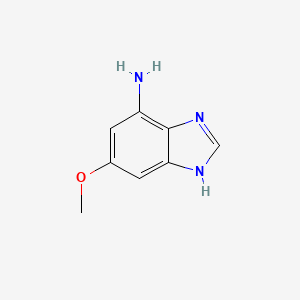![molecular formula C21H18 B13957606 5-Propylbenzo[c]phenanthrene CAS No. 63020-32-6](/img/structure/B13957606.png)
5-Propylbenzo[c]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 It is a derivative of benzo[c]phenanthrene, characterized by the addition of a propyl group at the 5th position of the benzo[c]phenanthrene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylbenzo[c]phenanthrene can be achieved through several methods. One common approach involves the Haworth phenanthrene synthesis, which is a multi-step process starting from naphthalenes. This method includes key steps such as Friedel-Crafts acylation, followed by Clemmensen or Wolff-Kishner reductions . Another efficient method involves a palladium-catalyzed domino one-pot reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Propylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Reduction: Reduction with agents like sodium in isopentanol can yield dihydro derivatives.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Sodium in isopentanol.
Substitution: Bromine in the presence of iron bromide (FeBr3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Propylbenzo[c]phenanthrene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Propylbenzo[c]phenanthrene involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it has been shown to be metabolized by specific bacterial strains, leading to the formation of metabolites such as salicylic acid and catechol . These interactions are facilitated by enzymes like catechol 1,2-dioxygenase, which play a crucial role in the degradation process .
Vergleich Mit ähnlichen Verbindungen
5-Propylbenzo[c]phenanthrene can be compared with other similar compounds such as:
Phenanthrene: A simpler PAH with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogen atoms added to the 9th and 10th positions.
Benzo[a]pyrene: Another PAH with a similar structure but different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
63020-32-6 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
5-propylbenzo[c]phenanthrene |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-17-13-12-15-8-3-4-10-19(15)21(17)20-11-6-5-9-18(16)20/h3-6,8-14H,2,7H2,1H3 |
InChI-Schlüssel |
QGWIPEGNNFCEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)





![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)



